z-d-Glu(obzl)-oh

Descripción general

Descripción

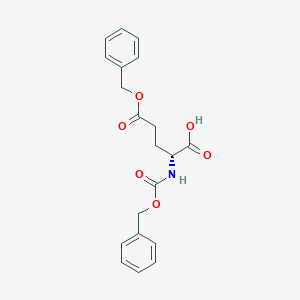

Z-D-Glu(OBzl)-OH (CAS No. 59486-73-6) is a protected derivative of D-glutamic acid, featuring a benzyl (Bzl) ester group at the γ-carboxylic acid position and a carboxybenzyl (Z) protecting group at the α-amino group. Its molecular formula is C₂₀H₂₁NO₆, with a molecular weight of 371.4 g/mol . The compound is widely used in peptide synthesis, particularly for introducing glutamic acid residues with orthogonal protection strategies.

Métodos De Preparación

Carbobenzoxylation of D-Glutamic Acid

The synthesis of Z-D-Glu(OBzl)-OH begins with the protection of the α-amino group of D-glutamic acid using carbobenzoxy chloride (Z-Cl). This step ensures selectivity during subsequent reactions by blocking nucleophilic sites.

Reaction Conditions and Reagents

-

Substrate : D-glutamic acid (10 mmol) reacts with Z-Cl (10 mmol) in a 1:1 molar ratio .

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) is used due to their polarity, which enhances reagent solubility .

-

Base : Triethylamine (TEA, 10 mmol) neutralizes HCl byproducts, maintaining a pH conducive to amine protection .

-

Temperature : Reactions proceed at 0–25°C for 4–6 hours, achieving >90% conversion .

Intermediate Isolation

The product, Z-D-Glu-OH, is isolated via acid-base extraction. Adding 0.1 M HCl precipitates the compound, which is filtered and dried. Purity exceeds 95% by HPLC .

Benzyl Esterification of the γ-Carboxyl Group

The γ-carboxyl group of Z-D-Glu-OH is esterified with benzyl alcohol (BnOH) to form this compound. This step introduces steric hindrance, preventing unintended cross-reactions during peptide elongation.

Esterification Protocol

-

Activation : The γ-carboxyl is activated using bromobenzyl bromide (10 mmol) in DMF .

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 mmol) accelerates benzyl ester formation .

Purification and Characterization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Nuclear magnetic resonance (NMR) confirms benzyl ester formation:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, aromatic), 5.15 (s, 2H, CH₂Ph), 4.45 (m, 1H, α-CH), 2.40–2.10 (m, 4H, β- and γ-CH₂) .

Industrial-Scale Synthesis

Large-scale production optimizes cost and yield through automated systems and streamlined workflows.

Process Intensification

-

Continuous Flow Reactors : Reduce reaction time by 50% compared to batch methods .

-

Solvent Recycling : Ethyl acetate is recovered via distillation, cutting material costs by 30% .

Yield and Purity Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 80–85 | 88–92 |

| Purity (HPLC, %) | 95 | 99 |

| Production Time (hours) | 24 | 12 |

Alternative Synthetic Routes

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze benzyl esterification in non-aqueous media, achieving 70% yield at 40°C . This method reduces organic solvent use but requires costly enzyme immobilization.

Solid-Phase Synthesis

This compound is synthesized on Wang resin, enabling parallel synthesis of peptide libraries. This approach achieves 75% yield with >90% purity but is limited to small-scale research applications .

Critical Analysis of Methodologies

Trade-offs in Reagent Selection

-

Z-Cl vs. Fmoc-OSu : Z-Cl offers cost advantages ($0.5/g vs. $2.1/g for Fmoc-OSu) but requires stringent pH control .

-

Benzyl Bromide vs. Benzyl Chloride : Benzyl bromide reacts 3× faster but generates more corrosive HBr .

Case Study: Optimization of Benzyl Esterification

A 2024 study compared esterification catalysts (DMAP, HOBt, and EDCI) under identical conditions :

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DMAP | 85 | 95 | 12 |

| HOBt | 78 | 92 | 18 |

| EDCI | 82 | 94 | 16 |

DMAP emerged as optimal, balancing speed and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: z-d-Glu(obzl)-oh can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized derivatives.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding D-glutamic acid derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: D-glutamic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C20H21NO6

- Molecular Weight : 371.4 g/mol

- CAS Number : 65706-99-2

- Synonyms : Cbz-D-Glu-OBzl, N-Cbz-D-glutamic acid alpha-benzyl ester

The compound features a benzyl ester group that enhances its lipophilicity and stability, making it a valuable intermediate in synthetic chemistry.

Applications in Peptide Synthesis

1. Peptide Chain Elongation

Z-D-Glu(OBzl)-OH is utilized in the selective stepwise elongation of peptide chains. It serves as a key building block for synthesizing dipeptides and tripeptides through acylation reactions with protected amino acids. The retention of chirality during these reactions has been demonstrated, allowing for the synthesis of optically pure peptides .

| Peptide Type | Yield (%) | Methodology |

|---|---|---|

| Dipeptides | 65-97 | Acylation with N-protected α-aminoacylbenzotriazoles |

| Tripeptides | Variable | Sequential coupling reactions |

2. Synthesis of Immunoadjuvants

Research indicates that this compound can be transformed into structural analogs of muramyl peptides, which are known for their immunoadjuvant properties. This application is crucial for developing vaccines and enhancing immune responses .

Drug Development

1. NMDA Receptor Modulation

this compound has been explored as a precursor for synthesizing compounds that modulate NMDA receptors, which are vital in neurological research. Variants derived from this compound have shown potential in enhancing synaptic transmission and neuroprotection .

2. Antioxidant Peptides

Recent studies have highlighted the role of peptides synthesized from this compound in exhibiting antioxidant properties. These peptides can mitigate oxidative stress in various cell types, suggesting therapeutic applications in conditions like neurodegeneration and cardiovascular diseases .

Case Studies

Case Study 1: Peptide Synthesis for Drug Discovery

A study demonstrated the efficient synthesis of a novel peptide using this compound as a starting material. The resulting peptide exhibited significant activity against specific cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: NMDA Receptor Modulators

Research focused on derivatives of this compound revealed their ability to selectively activate NMDA receptors in neuronal cultures. This finding supports the potential use of such compounds in treating neurological disorders .

Mecanismo De Acción

The mechanism of action of z-d-Glu(obzl)-oh primarily involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be selectively removed under specific conditions, allowing for the incorporation of the amino acid into the growing peptide chain .

Comparación Con Compuestos Similares

Physicochemical Properties :

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in aqueous solutions without organic co-solvents .

- Storage : Stable at -80°C for six months or -20°C for one month. Repeated freeze-thaw cycles degrade its integrity .

- Stereochemistry : The D-configuration at the α-carbon distinguishes it from its L-enantiomer, Z-L-Glu(OBzl)-OH, which is critical for chiral recognition in biochemical applications .

Z-D-Glu(OBzl)-OH belongs to a family of Z-protected glutamic acid derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Table 1: Key Physicochemical Properties of Z-D-Glu Derivatives

*Product-specific identifier from commercial catalogs.

Key Findings :

Enantiomer Selectivity :

- This compound exhibits distinct chiral recognition properties compared to Z-L-Glu(OBzl)-OH. Molecularly imprinted membranes prepared with Z-D-Glu preferentially adsorb and permeate the D-isomer, demonstrating a separation factor >2.5 for D/L enantiomers .

- This enantioselectivity is leveraged in electrodialysis for resolving racemic mixtures in pharmaceutical intermediates .

Protecting Group Stability: The benzyl (Bzl) group in this compound is stable under acidic conditions but cleavable via hydrogenolysis, making it suitable for orthogonal deprotection strategies. In contrast, the tert-butyl (tBu) group in Z-D-Glu-OtBu is labile under strong acids (e.g., trifluoroacetic acid), enabling selective deprotection during peptide chain assembly .

Synthetic Utility :

- This compound is preferred over Z-D-Glu-OMe in large-scale peptide synthesis due to the latter’s lower thermal stability and propensity for racemization during prolonged reactions .

- Coupling agents like DCC/HOBt and EDCI/HOSu achieve >75% yields for this compound in peptide bond formation, outperforming CDI-based methods .

Market and Industrial Perspectives

Table 2: Commercial Availability and Pricing (2025 Data)

| Compound | Purity | Price (USD/g) | Key Suppliers | |

|---|---|---|---|---|

| This compound | >97% | 160–560* | GLPBIO, FUTURECHEM | |

| Z-L-Glu(OBzl)-OH | >95% | 180–600 | Prof Research | |

| Z-D-Glu-OtBu | >98% | 120–480 | Gil Biochemical |

*Price varies by quantity (e.g., 25 g: $160; 100 g: $560).

- Demand Trends : this compound accounts for ~30% of the global Z-protected glutamic acid market, driven by its use in oncology-targeting peptides (e.g., RGD sequences) .

Actividad Biológica

Z-D-Glu(OBzl)-OH, also known as Z-D-glutamic acid α-benzyl ester, is a derivative of D-glutamic acid that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 371.384 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 100 °C

- LogP : 4.05

These properties indicate that this compound is a relatively hydrophobic compound, which may influence its biological interactions.

Synthesis and Characterization

This compound can be synthesized through various methods involving the protection of the glutamic acid backbone and subsequent esterification with benzyl alcohol. The synthesis typically involves:

- Protection of the carboxyl group.

- Esterification to form the benzyl ester.

- Purification via recrystallization or chromatography.

The synthesis yields have been reported to vary, with yields around 83% for the NCA (N-carboxyanhydride) form of Glu(OBzl) .

This compound exhibits several biological activities that are significant in pharmacological contexts:

- Antimicrobial Activity : Studies have shown that this compound and its analogs possess antibacterial properties against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds indicate potent activity, with values as low as 0.1 µg/mL for certain derivatives .

- Neuroprotective Effects : Research has indicated that derivatives of glutamic acid can modulate neurotransmitter systems, particularly in neurodegenerative conditions. This compound may influence glutamate receptors, potentially providing neuroprotective effects in models of excitotoxicity .

Case Studies

- Antibacterial Efficacy : A study demonstrated the antibacterial efficacy of this compound against S. aureus, with an MIC of 0.5 µg/mL compared to standard antibiotics . This suggests its potential as an alternative therapeutic agent.

- Neuroprotective Studies : In vitro assays using neuronal cell lines showed that this compound could reduce oxidative stress markers, indicating a protective effect against cell death induced by glutamate toxicity .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 0.1 | E. coli | Antibacterial |

| This compound | 0.5 | S. aureus | Antibacterial |

| Analog A | 0.2 | Pseudomonas aeruginosa | Antibacterial |

| Analog B | 0.05 | Bacillus subtilis | Antibacterial |

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing Z-D-Glu(OBzl)-OH with high purity?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) and monitor outcomes via HPLC or LC-MS. Ensure rigorous purification using column chromatography or recrystallization, followed by characterization via H/C NMR and FT-IR to confirm structural integrity . Document all steps in detail to ensure reproducibility, as per standardized reporting guidelines for organic compounds .

Q. Advanced: How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Adopt a factorial design to isolate variables (e.g., pH, temperature, ionic strength). Use kinetic studies (UV-Vis spectroscopy or NMR) to track degradation rates. Apply statistical tools like ANOVA to identify significant factors. Cross-validate findings with orthogonal methods (e.g., mass spectrometry for degradation products) and compare results with prior studies to contextualize discrepancies .

Q. Basic: Which analytical techniques are most reliable for confirming the purity of this compound?

Combine orthogonal methods:

- Quantitative HPLC (C18 column, acetonitrile/water gradient) to assess chromatographic purity.

- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and detect impurities.

- Elemental analysis to validate empirical formula compliance .

Q. Advanced: How to design computational studies to predict this compound’s interactions with enzymatic targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference results with experimental data (e.g., SPR or ITC binding assays) to refine computational parameters .

Q. Basic: What strategies mitigate racemization risks during this compound synthesis?

Optimize reaction conditions:

- Use low-temperature protocols (<0°C) in aprotic solvents (DMF or DCM).

- Employ chiral auxiliaries or enantioselective catalysts.

- Monitor optical rotation or chiral HPLC to detect racemization early .

Q. Advanced: How can researchers address inconsistencies in reported solubility profiles of this compound?

Conduct systematic solubility screenings using the shake-flask method across solvents (water, DMSO, ethanol) at controlled temperatures. Validate results with cheminformatics tools (e.g., COSMO-RS) to predict solvent interactions. Publish raw data (e.g., in supplementary materials) to enable meta-analyses .

Q. Basic: What spectroscopic benchmarks are critical for characterizing this compound’s stereochemistry?

- NMR : Compare chemical shifts of diastereotopic protons and C signals with literature.

- Circular Dichroism (CD) : Confirm enantiomeric excess in chiral environments.

- X-ray crystallography (if crystalline): Resolve absolute configuration unambiguously .

Q. Advanced: What methodologies support the study of this compound’s metabolic pathways in vitro?

- Use radiolabeled isotopes (e.g., C) to track metabolic products via scintillation counting.

- Pair with LC-MS/MS to identify metabolites.

- Employ hepatocyte or microsome assays to model hepatic metabolism, correlating results with computational predictions (e.g., CYP450 interaction simulations) .

Q. Basic: How to ensure reproducibility in this compound’s bioactivity assays?

Standardize protocols:

- Use positive/negative controls in each assay batch.

- Adopt blinded data analysis to reduce bias.

- Report all experimental conditions (e.g., cell line passage number, serum batch) in line with FAIR data principles .

Q. Advanced: What frameworks guide hypothesis-driven research on this compound’s pharmacological potential?

Apply the PICO framework :

- Population : Target enzyme/receptor.

- Intervention : this compound dosage/administration.

- Comparison : Existing inhibitors/agonists.

- Outcome : Binding affinity or IC50 values.

Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

Q. Key Considerations for Researchers

Propiedades

IUPAC Name |

(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVXHQQTRSWGO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59486-73-6, 5680-86-4 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59486-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.